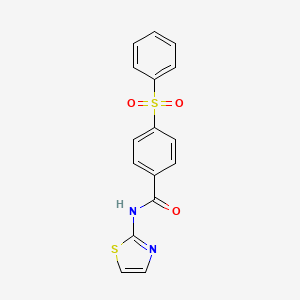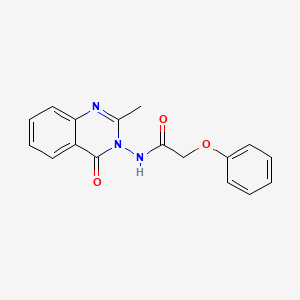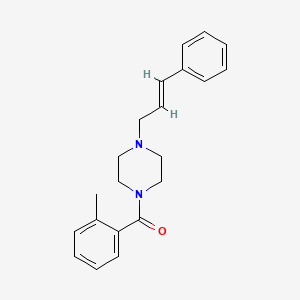![molecular formula C11H12BrNO3 B5619685 5-[(2-bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B5619685.png)
5-[(2-bromophenyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, like 5-amino-4-oxopentanoic acid derivatives, involves multiple steps, including esterification, bromination, and reactions with potassium phthalimide, followed by acidolysis to achieve the target compound. The overall yield varies depending on the specific routes and conditions applied (Lin Yuan, 2006). Synthesis routes often involve intermediates like methyl 5- or 3-bromolevulinates and leverage the reactivity of bromine and potassium phthalimide for the introduction of the amino group.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography, NMR, MS, and IR techniques. These studies reveal detailed insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester provides valuable information on the spatial arrangement and potential reactivity sites of the compound (Bin Wang & Heng-Shan Dong, 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including bromination, azidonation, reduction, and cross-coupling reactions. The presence of functional groups like bromo, amino, and carboxylic acid enables a wide range of transformations that are crucial for further derivatization or application in synthesis (M. Zaidlewicz & A. Wolan, 2002). The ability to undergo such reactions makes the compound a valuable building block in organic synthesis.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed molecular geometry obtained through X-ray crystallography and computational methods provides insights into the compound's behavior in solid and solution phases. For example, ab initio and DFT calculations offer predictions on the stability, reactivity, and physical characteristics of the compound (B. D. Patel et al., 2013).
Propiedades
IUPAC Name |
5-(2-bromoanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-8-4-1-2-5-9(8)13-10(14)6-3-7-11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIWDJSYZFEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Bromophenyl)amino]-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5619615.png)
![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)


![10-(4-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5619639.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5619648.png)
![N-[(1-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5619654.png)

![2-(ethylamino)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5619662.png)
![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5619669.png)
![3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5619692.png)
![2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-5-pyrimidinecarboxamide](/img/structure/B5619693.png)
